2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Catalog No.
S1914682
CAS No.
215867-87-1
M.F
C7H5ClF3N
M. Wt
195.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-4-(trifluoromethyl)pyridine

CAS Number

215867-87-1

Product Name

2-(Chloromethyl)-4-(trifluoromethyl)pyridine

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)pyridine

Molecular Formula

C7H5ClF3N

Molecular Weight

195.57 g/mol

InChI

InChI=1S/C7H5ClF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2

InChI Key

KAGAMWQQBRRVBH-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(F)(F)F)CCl

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CCl

2-(Chloromethyl)-4-(trifluoromethyl)pyridine is an organic compound characterized by its unique structure, which includes a chloromethyl group and a trifluoromethyl group attached to a pyridine ring. The molecular formula for this compound is C₇H₅ClF₃N, and it has a molecular weight of approximately 195.57 g/mol. The presence of the trifluoromethyl group imparts significant chemical reactivity and biological activity, making this compound an important building block in various synthetic applications.

, including:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring more susceptible to electrophilic attack.
  • Reduction Reactions: The compound can also be reduced to yield derivatives with different functional groups, enhancing its versatility in synthesis .

Research indicates that 2-(Chloromethyl)-4-(trifluoromethyl)pyridine exhibits notable biological activity. It has been explored for its potential as a precursor in the synthesis of biologically active compounds, particularly in medicinal chemistry. Its derivatives have shown promise as antimicrobial agents and in other therapeutic applications .

Several methods have been developed for synthesizing 2-(Chloromethyl)-4-(trifluoromethyl)pyridine:

  • Direct Halogenation: This involves the chlorination of 4-(trifluoromethyl)pyridine at the 2-position using chlorinating agents.
  • Alkylation Reactions: The compound can be synthesized via alkylation of 4-(trifluoromethyl)pyridine with chloromethyl derivatives under suitable conditions.
  • Multi-step Synthesis: Involves starting from simpler pyridine derivatives and introducing the trifluoromethyl and chloromethyl groups sequentially through various chemical transformations .

2-(Chloromethyl)-4-(trifluoromethyl)pyridine is utilized in multiple fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various pharmaceutical compounds.
  • Agrochemicals: The compound is also important in developing pesticides and herbicides due to its biological activity.
  • Material Science: It finds applications in producing advanced materials with specific properties due to its unique chemical structure .

Studies on the interactions of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine with biological targets have revealed its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific enzymes or receptors, which is crucial for understanding its therapeutic potential. These studies help elucidate the mechanism of action and guide the optimization of derivatives for enhanced efficacy .

Several compounds share structural similarities with 2-(Chloromethyl)-4-(trifluoromethyl)pyridine, including:

Compound NameStructure FeaturesUnique Aspects
4-(Trifluoromethyl)pyridineContains only a trifluoromethyl groupLacks the chloromethyl group; less reactive
2-Chloro-5-(trifluoromethyl)pyridineChlorine at position 2 and trifluoromethyl at position 5Different positioning affects reactivity and selectivity
3-Chloro-4-(trifluoromethyl)pyridineChlorine at position 3 and trifluoromethyl at position 4Variation in chlorine positioning alters properties

The uniqueness of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine lies in its dual functionality, combining both chloromethyl and trifluoromethyl groups, which enhances its reactivity and applicability in diverse chemical contexts .

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Dates

Modify: 2023-08-16

Explore Compound Types